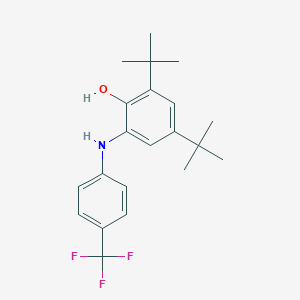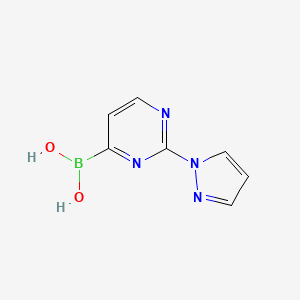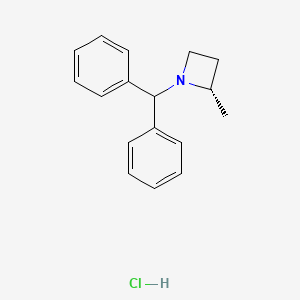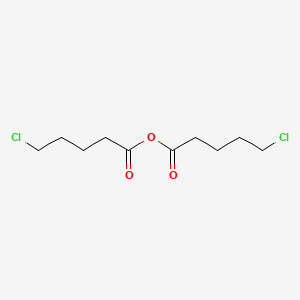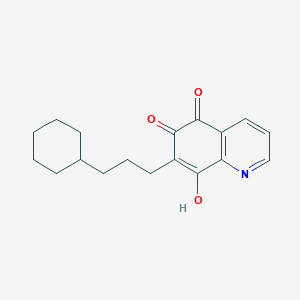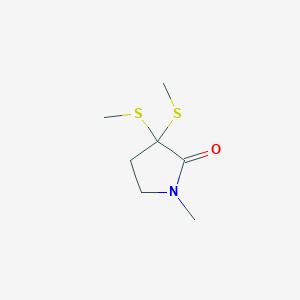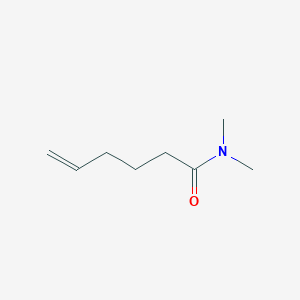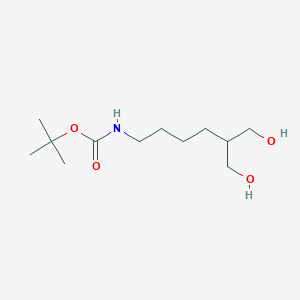![molecular formula C17H15N3O B14012092 N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide CAS No. 31309-69-0](/img/structure/B14012092.png)
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules. The presence of an amino group and an acetamide group further enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide typically involves the reaction of 3-aminoisoquinoline with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide: Unique due to its specific isoquinoline and acetamide structure.
Phenylacetamide derivatives: Similar in structure but differ in biological activity and chemical reactivity.
Isoquinoline derivatives: Share the isoquinoline moiety but vary in functional groups and applications.
Uniqueness
This compound stands out due to its combination of the isoquinoline and acetamide groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
31309-69-0 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O/c1-11(21)20-14-8-6-12(7-9-14)16-15-5-3-2-4-13(15)10-19-17(16)18/h2-10H,1H3,(H2,18,19)(H,20,21) |
Clave InChI |
VKUBFIMBVDSAHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


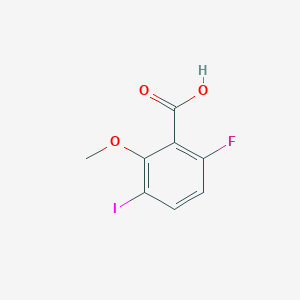
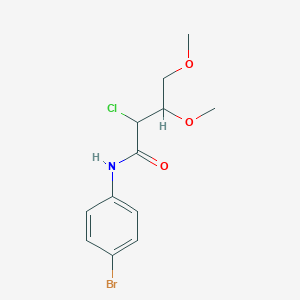
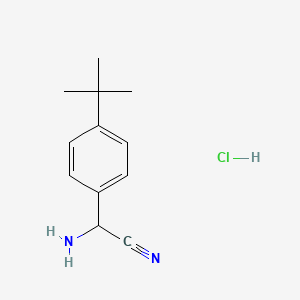
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
